Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate
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Overview
Description
This compound is a pyrimidine derivative with multiple functional groups including a trifluoromethyl group, a sulfanyl group, and an ester group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various functional groups. Trifluoromethyl-containing compounds are often synthesized through C-F bond activation . The sulfanyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The trifluoromethyl group would add significant electronegativity to the molecule, potentially influencing its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl, sulfanyl, and ester groups. For example, the trifluoromethyl group could undergo various reactions including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
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Biological and Pharmaceutical Research
Future Directions
properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S2/c1-3-22-13(21)11-8-19-14(23-2)20-12(11)24-10-6-4-5-9(7-10)15(16,17)18/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBSUXUPIDSLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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